Dde-val-OL

Description

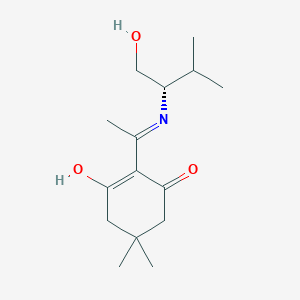

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-2-[N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-9(2)11(8-17)16-10(3)14-12(18)6-15(4,5)7-13(14)19/h9,11,17-18H,6-8H2,1-5H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNOBLPNALARAO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dde Val Ol and Analogues

Conventional Solution-Phase Synthesis Approaches

Solution-phase synthesis offers flexibility and control over reaction conditions, making it suitable for the preparation of Dde-val-OL and related structures. These methods typically involve the protection of valinol scaffolds and, in some cases, the stereoselective synthesis of valinol precursors.

Direct Dde-Protection Protocols for Valinol Scaffolds

Direct Dde protection of valinol involves the selective functionalization of the amino group with the Dde moiety. This requires reaction conditions that favor the amino group over the hydroxyl group present in valinol. While specific protocols for the direct Dde protection of valinol were not extensively detailed in the search results, the Dde group is generally introduced using reagents derived from 4,4-dimethyl-2,6-dioxocyclohexanone (dimedone) rsc.orgrsc.org. The Dde group is known for its lability to mild hydrazine (B178648) treatment, making it useful for orthogonal protection strategies rsc.orguci.eduiris-biotech.de.

The synthesis of Dde-derived linkers, which share the core chemical features of the Dde protecting group, provides insight into the types of reactions involved. For instance, Dde-derived linkers have been synthesized by reacting dimedone with activated carboxylic acids or amines rsc.orgrsc.orgresearchgate.net.

Stereoselective Synthesis of Valinol Precursors

Valinol itself is commonly produced from the amino acid valine, primarily as the (S)-isomer (L-valinol) due to the natural abundance of L-valine wikipedia.org. The stereoselective synthesis of valinol precursors is crucial for obtaining enantiomerically pure this compound.

Valinol can be generated by reducing the carboxylic acid group of valine using strong reducing agents like lithium aluminum hydride or a combination of NaBH₄ and I₂ (forming the borane-tetrahydrofuran (B86392) complex) wikipedia.org. These reduction methods typically preserve the stereochemistry at the alpha-carbon, yielding enantiomerically enriched valinol from enantiomerically enriched valine. For example, L-valinol has been synthesized from L-valine using lithium aluminum hydride in tetrahydrofuran (B95107) with reported yields of 73-75% orgsyn.org. Another method involves the reaction of L-valine with borane-methyl sulfide (B99878) complex, also yielding L-valinol orgsyn.org.

Stereoselective synthesis techniques are broadly applied in organic chemistry to create chiral molecules with high enantiomeric purity nih.govthieme-connect.comnumberanalytics.com. While the direct stereoselective synthesis of valinol precursors other than from valine was not a primary focus of the search results, the principles of asymmetric synthesis, including chiral catalysis, chiral auxiliaries, and enzymatic resolution, are relevant to obtaining stereopure starting materials numberanalytics.com. Research has also explored stereoselective routes to amino alcohol derivatives and precursors to cyclobutane (B1203170) carbocyclic nucleosides and oligopeptides, some of which involve valinol or valine derivatives thieme-connect.comresearchgate.netnih.govacs.org.

Solid-Phase Synthesis Techniques for this compound Integration

Solid-phase synthesis (SPS) offers advantages in terms of purification and automation, making it a powerful tool for the synthesis of peptides and other molecules incorporating this compound. In SPS, the growing molecule is attached to an insoluble resin support.

Resin Attachment Strategies for Valinol Conjugates

Attaching valinol or a Dde-valinol derivative to a solid support is a critical initial step in solid-phase synthesis. Various resins and attachment strategies have been developed for solid-phase organic synthesis and peptide synthesis researchgate.netresearchgate.netgoogle.commdpi.com.

For the synthesis of peptide alcohols, including those derived from valinol, methods for attaching the hydroxyl group to a solid support have been developed researchgate.net. Chlorotrityl chloride resin is one common linker used for this purpose researchgate.net. Amino acid t-butyl esters, including potentially a Dde-valinol t-butyl ester analogue, can be attached through their free amino group to a Dde resin, which serves as a temporary anchor nih.gov.

In the context of solid-phase peptide synthesis (SPPS), the C-terminus of the initial amino acid is typically linked to the resin google.comcsic.es. If this compound is to be incorporated as an N-terminal or internal residue in a peptide synthesized on solid phase, it would likely be introduced as a protected amino alcohol building block during the elongation cycles. Alternatively, if this compound is the starting point for solid-phase synthesis, its attachment to the resin would be the first step.

Resins functionalized with linkers such as Wang, Rink amide, and 2-chlorotrityl chloride are commonly used in Fmoc-based SPPS uci.edu. The choice of resin and linker depends on the desired C-terminal functionality of the final product uci.edu.

Optimized Coupling Conditions for Dde-Valinol Derivatives

Efficient coupling conditions are essential for incorporating Dde-valinol into growing chains on solid support. In solid-phase peptide synthesis, coupling involves the formation of an amide bond between the activated carboxyl group of an incoming protected amino acid and the free amino group on the resin-bound peptide chain uci.edu.

When incorporating Dde-valinol, the coupling would involve activating the carboxyl group of a preceding amino acid and reacting it with the amino group of this compound, or activating a derivative of this compound for coupling to a free amino group on the resin. Standard coupling reagents used in Fmoc-SPPS include carbodiimides (e.g., EDC) in combination with additives (e.g., HOBt, HOAt) or phosphonium/aminium reagents (e.g., HATU, HBTU) rsc.org.

While specific optimized coupling conditions for Dde-valinol derivatives were not explicitly detailed, the general principles of solid-phase coupling apply. Factors such as solvent, temperature, reaction time, and the choice of coupling reagent can influence the efficiency and minimize side reactions like epimerization nih.gov. For example, HATU/TMP has been used as a coupling method in inverse solid-phase peptide synthesis involving attachment to a Dde resin nih.gov.

The Dde group's stability to conditions used for Fmoc deprotection (typically piperidine) and lability to mild hydrazine treatment allows for orthogonal protection strategies in solid-phase synthesis rsc.orguci.eduiris-biotech.de. This orthogonality is key when selectively deprotecting the amino group of this compound for subsequent coupling steps while other protecting groups remain intact.

Advanced Synthetic Techniques

Advanced synthetic techniques can be applied to the synthesis of this compound and its analogues to improve efficiency, stereoselectivity, and access to more complex structures. These techniques encompass a range of methodologies beyond standard solution-phase and solid-phase approaches.

Examples of advanced techniques relevant to the synthesis of chiral molecules and protected amino alcohols include photoredox catalysis for stereoselective synthesis of unnatural alpha-amino acids and the use of chiral catalysts in asymmetric reactions nih.govnumberanalytics.comchemrxiv.org. While direct application to this compound synthesis was not found, these methods highlight the ongoing development of sophisticated approaches in organic synthesis.

Flow chemistry, which involves conducting reactions in continuous flow reactors, offers advantages in terms of safety, efficiency, and control over reaction parameters, and could potentially be applied to the synthesis or protection of valinol derivatives numberanalytics.com.

The development of novel protecting groups and linker strategies in solid-phase synthesis also represents an advanced area. Safety-catch linkers, for instance, provide unique orthogonality and control over cleavage from the resin mdpi.com. Dde-based linkers themselves are considered advanced tools in solid-phase synthesis, enabling strategies like inverse solid-phase peptide synthesis researchgate.netnih.gov.

Research into the total synthesis of complex natural products and carbohydrates often drives the development of new stereoselective methods and cascade reactions that could be applicable to the synthesis of building blocks like this compound researchgate.netpitt.edu.

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, better heat and mass transfer, enhanced safety, and increased reproducibility and throughput. osti.govthieme-connect.deresearchgate.netmdpi.com These benefits stem from performing chemical reactions in a continuous stream within microreactors or packed-bed reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netmdpi.com

The synthesis of this compound, which involves the reaction between valinol and a Dde-introducing reagent, could potentially benefit from a continuous flow approach. Flow systems can efficiently handle reactions that might be exothermic or involve unstable intermediates, leading to improved yields and reduced side-product formation. osti.gov The rapid mixing and efficient heat dissipation in flow reactors could be particularly advantageous for controlling the reaction conditions during the installation of the Dde group onto the amino group of valinol. Furthermore, the intrinsic scalability of continuous flow processes makes them attractive for producing this compound on a larger scale compared to traditional batch methods. osti.govthieme-connect.de While specific data for this compound synthesis in flow are not available, the successful application of continuous flow to various organic transformations, including those involving protection group chemistry and reactions of amino compounds, suggests its potential utility for this compound synthesis. mdpi.comthieme-connect.de

Automated Synthesis Protocols for Dde-Valinol Derivatization

Automated synthesis protocols have revolutionized chemical synthesis, particularly in the context of peptide and oligonucleotide synthesis, by enabling rapid and parallel synthesis of multiple compounds. researchgate.netumich.edu These protocols rely on automated synthesizers that can precisely dispense reagents, control reaction times and temperatures, and perform work-up procedures. The derivatization of valinol, including the installation of the Dde group, could be amenable to automated synthesis.

Automated platforms can be programmed to execute a sequence of steps, such as the reaction of valinol with the Dde reagent, followed by washing and isolation steps. This automation can lead to increased efficiency, reproducibility, and throughput, especially when synthesizing multiple Dde-valinol derivatives or libraries of compounds containing the this compound moiety. The development of automated systems for chemical synthesis, including those integrated with flow chemistry, is an active area of research, aiming to accelerate the discovery and production of new molecules. osti.govcmu.edu Applying automated protocols to Dde-valinol derivatization could streamline the synthesis process, reduce manual labor, and improve the consistency of the product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.comnih.govsolubilityofthings.comsigmaaldrich.comresearchgate.net Applying these principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing routes. Key aspects of green chemistry relevant to this compound synthesis include solvent selection and reduction strategies, as well as the development of energy-efficient and atom-economical methods.

Solvent Selection and Reduction Strategies for Enhanced Sustainability

Solvents often constitute a significant portion of the mass in a chemical reaction and can have considerable environmental and health impacts. acs.org Green chemistry advocates for the use of safer and more sustainable solvents, or ideally, the reduction or elimination of solvent use altogether. tradebe.comsolubilityofthings.comsigmaaldrich.comacs.org

In the context of this compound synthesis, careful consideration of the solvent used for the Dde protection step is important. Traditional organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) might be employed, but exploring greener alternatives, such as less toxic solvents or solvent mixtures, could enhance sustainability. acs.orgnih.gov Strategies to reduce solvent consumption include increasing reactant concentration, optimizing reaction conditions to minimize the need for large solvent volumes, and exploring solvent-free reaction conditions if feasible. rsc.org The use of alternative reaction media, such as water or supercritical fluids, could also be investigated, although their suitability would depend on the specific reaction chemistry. researchgate.net

Energy-Efficient and Atom-Economical Synthesis Methods

Energy efficiency is a core principle of green chemistry, emphasizing the need to minimize energy requirements in chemical processes. tradebe.comsolubilityofthings.comsigmaaldrich.com Conducting reactions at ambient temperature and pressure whenever possible, and utilizing energy-efficient technologies like microwave irradiation or photochemistry, can contribute to reducing the energy footprint of this compound synthesis. sigmaaldrich.comcardiff.ac.ukat.ua

Atom economy is another crucial green chemistry metric that evaluates the efficiency of a chemical reaction by calculating the proportion of the molecular weight of the reactants that is incorporated into the final product. tradebe.comsolubilityofthings.comsigmaaldrich.comnumberanalytics.com A high atom economy means that most atoms of the starting materials end up in the desired product, minimizing waste generation. numberanalytics.com Designing a synthesis of this compound with high atom economy would involve selecting a Dde-introducing reagent and reaction conditions that maximize the incorporation of both valinol and the Dde moiety into the final product, with minimal formation of stoichiometric byproducts. Evaluating different synthetic routes based on their atom economy can help identify the most efficient and least wasteful approach.

Mechanistic Investigations of Dde Protecting Group Chemistry on Valinol Scaffold

Dde Protection Mechanism and Selectivity Studies on Amino Alcohol Functionalities

The protection of the valinol amine is achieved by reacting it with a Dde-donating reagent, such as 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione (2-acetyldimedone). The mechanism involves the nucleophilic attack of the primary amino group of valinol onto the acetyl carbonyl of the reagent, followed by the elimination of a water molecule to form a stable vinylogous amide, also known as an enamine.

A critical aspect of this reaction is selectivity. Valinol possesses two nucleophilic functional groups: a primary amine (-NH₂) and a primary alcohol (-OH). The selective protection of the amine over the alcohol is paramount. This selectivity is governed by the inherent difference in nucleophilicity between nitrogen and oxygen. The amino group is significantly more nucleophilic than the hydroxyl group, leading to its preferential reaction with the Dde reagent. researchgate.net Under controlled reaction conditions, typically at room temperature with a weak base, the Dde group is selectively installed on the nitrogen atom, yielding N-Dde-valinol (Dde-val-OL) without significant formation of the O-protected side product or oxazolidinone byproducts. organic-chemistry.org This high chemoselectivity is fundamental to the utility of the Dde group in the manipulation of amino alcohols.

Orthogonal Deprotection Strategies for this compound

The key advantage of the Dde group lies in its unique deprotection conditions, which are orthogonal to many acid- and base-labile protecting groups used in synthesis. iris-biotech.deiris-biotech.de Orthogonality means that one protecting group can be removed selectively in the presence of others, allowing for precise, stepwise modifications of a complex molecule. organic-chemistry.org

The most common method for the cleavage of the Dde group is treatment with a dilute solution of hydrazine (B178648) (H₂N-NH₂). sigmaaldrich.com The reaction proceeds via a nucleophilic attack by hydrazine on the enamine system, leading to the formation of a stable pyrazole (B372694) byproduct and the release of the free amine. This reaction is typically rapid and highly efficient. researchgate.net Studies have demonstrated cleavage efficiencies exceeding 95%. nih.gov The deprotection can be monitored spectrophotometrically, as the resulting indazole byproduct has a strong UV absorbance around 290 nm. sigmaaldrich.com

| Parameter | Condition | Efficiency/Rate | Source(s) |

| Reagent | 2% Hydrazine monohydrate in DMF | Efficient, complete in ~10 min at 500mM | researchgate.net |

| Reagent | 4% Hydrazine | >95% cleavage after 60 min at 40°C | nih.gov |

| Reagent | 4% Hydrazine | >99% cleavage (1% Dde remaining) after 5x5 min | iris-biotech.de |

| Note | Higher concentrations of hydrazine (>2%) can risk side reactions such as peptide bond cleavage at specific residues. | - | peptide.com |

This is an interactive table. You can sort and filter the data.

An important alternative to hydrazine is the use of hydroxylamine (B1172632) (NH₂OH). A buffered solution of hydroxylamine hydrochloride and imidazole (B134444) in a solvent like N-methylpyrrolidone (NMP) can also effectively cleave the Dde group. iris-biotech.depeptide.com This method was developed to provide complete orthogonality with the Fmoc protecting group, which can be partially cleaved by hydrazine. rsc.org

| Reagent Composition | Solvent | Reaction Time | Key Feature | Source(s) |

| 1.8 mM NH₂OH·HCl, 1.4 mM Imidazole | NMP / DCM (5:1) | 2-3 hours | Full orthogonality with Fmoc group | researchgate.net |

| NH₂OH·HCl (1 equiv.), Imidazole (0.75 equiv.) | NMP | 30-60 minutes | Selective Dde removal in presence of Fmoc | peptide.com |

This is an interactive table. You can sort and filter the data.

The utility of this compound in a multi-step synthesis depends on its compatibility with other protecting groups.

Fmoc (9-fluorenylmethoxycarbonyl): The Dde group is completely stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used to remove the Fmoc group. sigmaaldrich.comiris-biotech.de As noted, while standard hydrazine-based Dde deprotection can remove Fmoc groups, the hydroxylamine method allows for selective Dde cleavage, making the Dde/Fmoc pair fully orthogonal under these specific conditions. rsc.orgresearchgate.netpeptide.com

Boc (tert-butyloxycarbonyl): The Dde group is stable to the strong acidic conditions, such as trifluoroacetic acid (TFA), required for Boc group removal. sigmaaldrich.comsigmaaldrich.com Conversely, the Boc group is stable to the hydrazine or hydroxylamine treatments used for Dde cleavage. This makes the Dde/Boc combination a robust and widely used orthogonal pair. iris-biotech.de

Alloc (Allyloxycarbonyl): The Alloc group, which is removed by palladium-catalyzed allyl transfer, is orthogonal to the Dde group. sigmaaldrich.com The Dde group is not affected by the Pd(0) conditions used for Alloc removal. While the Alloc group is generally stable to hydrazine, a potential side reaction involving the reduction of the allyl double bond has been reported. This can be suppressed by the addition of allyl alcohol to the hydrazine/DMF solution, thus ensuring full orthogonality. sigmaaldrich.com

Hydroxylamine-Based Deprotection Methodologies

Side Reactions and Impurity Formation during Dde-Valinol Manipulation

While the chemistry of the Dde group is generally robust, certain side reactions can occur, leading to impurity formation.

A known side reaction associated with the Dde group is intramolecular migration. In peptide chemistry, this has been observed as an N-to-N migration, where the Dde group transfers from a protected side-chain amine (e.g., on a lysine (B10760008) residue) to a newly deprotected α-amino group at the N-terminus. sigmaaldrich.comiris-biotech.dewiley-vch.de This migration is thought to occur via a direct nucleophilic attack of the free amine on the Dde enamine system, particularly under basic conditions used for Fmoc removal. iris-biotech.de

In the context of the Dde-valinol scaffold, a different migration pathway is conceivable: an N-to-O migration. The intramolecular rearrangement of acyl groups between the nitrogen and oxygen of amino alcohols is a well-documented phenomenon known as O-N acyl migration. thieme-connect.comresearchgate.netnih.gov This process typically occurs through a cyclic intermediate. While the Dde group is a vinylogous amide rather than a standard acyl group, a similar intramolecular nucleophilic attack by the free hydroxyl group of the valinol moiety on the Dde group could potentially occur, leading to the formation of an O-Dde-valinol impurity. The stability of the N-Dde linkage in amino alcohols is generally high, and this N-to-O migration is considered less favorable than N-to-N migration in peptides. However, it remains a potential side reaction to consider during the manipulation and purification of this compound, especially under conditions that might facilitate such rearrangements.

Studies on Stereochemical Integrity during Protection and Deprotection Cycles

In the broader context of protecting group chemistry on chiral amines and amino acids, the choice of reagents and reaction conditions is crucial to prevent the loss of stereochemical integrity. tum.demasterorganicchemistry.com For the Dde group, removal is typically accomplished with a dilute solution of hydrazine in an organic solvent like DMF. scienceopen.com These conditions are generally considered mild and are not typically associated with the epimerization of adjacent stereocenters.

A hypothetical study to ascertain the stereochemical integrity of this compound would likely involve the following:

Protection: Synthesis of this compound from a highly enantiopure sample of valinol.

Analysis of Protected Compound: Confirmation of the stereochemical purity of the resulting this compound using techniques such as chiral HPLC or polarimetry.

Deprotection: Subjecting the purified this compound to standard Dde cleavage conditions (e.g., 2% hydrazine in DMF).

Analysis of Deprotected Compound: Isolation and analysis of the recovered valinol to determine if any racemization has occurred.

The results of such a study could be presented in a data table format, as shown in the hypothetical example below.

Hypothetical Data on Stereochemical Integrity of Valinol during Dde Protection/Deprotection

| Step | Compound | Starting ee (%) | Final ee (%) | Method of ee Determination |

|---|---|---|---|---|

| Protection | This compound | >99% (for Valinol) | >99% | Chiral HPLC |

| Deprotection | Valinol | >99% (for this compound) | >99% | Chiral HPLC |

Note: This table is purely hypothetical and for illustrative purposes only, as no specific experimental data was found in the literature.

Concerns regarding the stability of the Dde group have been raised, particularly its tendency to migrate between amine functionalities, which can be accelerated by bases like piperidine. nih.gov While this does not directly imply a loss of stereochemistry at the valinol chiral center, it underscores the need for careful optimization of reaction conditions when working with Dde-protected compounds.

Without dedicated research on the Dde-valinol system, any discussion on its stereochemical stability remains speculative and based on the general behavior of the Dde protecting group and the principles of asymmetric synthesis.

Applications of Dde Val Ol As a Chiral Building Block in Advanced Organic Synthesis

Role in Asymmetric Synthesis of Complex Molecular Architectures

The inherent chirality of the Valinol moiety in Dde-Valinol makes it suitable for inducing asymmetry in chemical reactions. This is particularly important in the synthesis of pharmaceuticals and natural products where specific enantiomers are required for biological activity.

Chiral Auxiliaries and Ligands Derived from Dde-Valinol

Valinol derivatives, including those protected with groups like Dde, can be transformed into chiral auxiliaries and ligands. Chiral auxiliaries are attached to a substrate to direct the stereochemical outcome of a reaction and are subsequently removed. thieme-connect.comdu.ac.indiva-portal.orgtaltech.ee Chiral ligands coordinate to metal centers, creating chiral catalysts that can induce asymmetry in reactions involving achiral or prochiral substrates. taltech.eecapes.gov.brbeilstein-journals.org

Research has explored the use of valinol-derived structures in the synthesis of chiral ligands for asymmetric catalysis. For instance, novel spiroborate esters derived from diphenylvalinol have been employed as catalysts in highly enantioselective borane (B79455) reductions of ketoxime ethers, demonstrating the potential of valinol scaffolds in generating effective chiral catalysts. nih.gov The immobilization of L-Valinol on solid supports like SBA-15 nanoporous silica (B1680970) has also been investigated for creating chiral heterogeneous ligands for applications such as asymmetric allylic oxidation. researchgate.net

Precursors for Enantiomerically Pure Natural Products and Analogues

Chiral building blocks like Dde-Valinol are essential for the total synthesis of enantiomerically pure natural products and their analogues. sci-hub.sewikipedia.orgnih.gov Natural products often possess complex stereochemistry, and the use of chiral precursors ensures the correct absolute and relative configurations are established during synthesis. rsc.org

While direct examples of Dde-Valinol as a precursor for specific natural products were not extensively detailed in the search results, the broader application of chiral amino alcohols derived from amino acids like valine in the synthesis of complex molecules with defined stereochemistry is well-established. thieme-connect.comacs.org The ability to selectively deprotect the amine function in Dde-Valinol allows for its strategic incorporation into synthetic routes towards complex targets, enabling further functionalization or coupling steps while maintaining chiral integrity.

Incorporation into Peptide and Peptidomimetic Constructs

Dde-Valinol can be incorporated into peptides and peptidomimetics, either as a modified amino acid residue or as a building block for creating modified backbones or side-chain modifications. abyntek.com

Segment Condensation Strategies Utilizing Dde-Valinol

Segment condensation is a strategy in peptide synthesis where pre-synthesized peptide fragments are coupled to form a larger peptide chain. nih.govgoogle.com The Dde group's orthogonal lability is particularly useful in solid-phase peptide synthesis (SPPS) for protecting amino groups during the synthesis of protected peptide segments. sigmaaldrich.com These protected segments can then be cleaved from the resin and coupled in solution or on a different solid support. While the search results highlight the use of Dde protection in SPPS for creating branched or modified peptides, specific examples detailing the use of Dde-Valinol within segment condensation strategies were not prominently featured. However, the principle of using Dde-protected amino acids and derivatives in SPPS for subsequent coupling steps is well-documented. sigmaaldrich.comspbu.ru

Synthesis of Modified Peptides and Depsipeptides with Valinol Moieties

Valinol, and by extension Dde-Valinol, can be incorporated into peptide structures to create modified peptides or depsipeptides. Depsipeptides are a class of cyclic peptides that contain at least one ester bond in addition to amide bonds. altabioscience.comresearchgate.net The hydroxyl group of Valinol can participate in forming ester linkages, allowing for the synthesis of depsipeptides or other peptide analogues with altered backbone structures. altabioscience.comasm.org

The Dde protecting group on the amine function of Valinol allows for selective functionalization of the hydroxyl group or incorporation into a peptide chain through the hydroxyl, followed by deprotection of the amine for further elongation or cyclization. This facilitates the synthesis of cyclic depsipeptides or linear peptides incorporating a valinol-derived residue with a free amine handle for subsequent modifications.

Design and Synthesis of Dde-Valinol-Based Linkers and Supports

Dde-based linkers are widely used in solid-phase synthesis, particularly in SPPS, for attaching the growing peptide chain or other molecules to a solid support. iris-biotech.deuq.edu.aucapes.gov.brresearchgate.net The key feature of these linkers is the facile cleavage of the synthesized product from the resin under mild conditions using hydrazine (B178648) or hydroxylamine (B1172632), which selectively removes the Dde group. iris-biotech.desigmaaldrich.com

While the search results discuss Dde linkers in general, the specific design and synthesis of linkers based on Dde-Valinol were not explicitly detailed. However, given that Dde can be used to protect primary amines and Valinol contains a primary amine, it is chemically feasible to design linkers where a solid support is functionalized with a group that can react with the hydroxyl of Valinol, and the amine is protected with Dde. Alternatively, the Valinol could be attached via its amine to a linker, with the Dde group providing the cleavable handle. Such Dde-Valinol-based linkers could potentially offer advantages related to the chiral nature of Valinol, although specific applications leveraging this chirality in the context of linkers were not found in the provided search results. The general utility of Dde-based linkers in solid-phase synthesis for various applications, including peptide synthesis and the attachment of biomolecules, is well-established. iris-biotech.deresearchgate.net

Development of Cleavable Linkers for Solid-Phase Methodologies

Solid-phase synthesis is a powerful technique for the construction of peptides, oligonucleotides, and small molecules, where the growing chain is anchored to an insoluble support. Cleavable linkers are essential components in this methodology, allowing for the detachment of the synthesized molecule from the solid support under specific conditions. The Dde group has been extensively employed in the design of such linkers due to its facile cleavage by hydrazine or hydroxylamine, which is compatible with many solid-phase synthesis strategies, including Fmoc chemistry nih.gov.

Dde-Val-OL, incorporating the Dde functionality, can be utilized in the development of cleavable linkers for solid-phase methodologies. By coupling the hydroxyl group of the valinol portion to a solid support or to the molecule being synthesized on the support, a linkage is created that can be cleaved by treatment with hydrazine or hydroxylamine, releasing the product. The presence of the chiral valinol moiety in the linker can influence the properties of the linker and potentially the efficiency or stereochemistry of the solid-phase synthesis process or the subsequent cleavage. The cleavage of Dde-containing linkers can often be monitored spectrophotometrically due to the formation of a chromophoric product, providing a convenient method for reaction monitoring nih.gov.

Research in solid-phase synthesis has demonstrated the effectiveness of Dde-based linkers for various applications, including the attachment and release of peptides and solubilizing sequences. While specific detailed research findings on this compound as a cleavable linker are not extensively detailed in the provided search results, its structure strongly suggests its potential in this area, leveraging the established chemistry of the Dde group in solid-phase synthesis.

Applications in Bioconjugation, Probe Synthesis, and Material Science

The unique structural features of this compound, combining a chiral center with a selectively cleavable protecting group, make it a promising candidate for applications in bioconjugation, probe synthesis, and material science.

In bioconjugation , where molecules, often biomolecules, are covalently linked, the ability to introduce a chiral center and a cleavable point is highly valuable. This compound could serve as a building block for creating linkers that attach biomolecules to other entities, such as therapeutic agents or solid supports. The chiral valinol can influence the interaction of the conjugate with biological systems, while the Dde group allows for controlled release of one part of the conjugate from the other, which is a critical aspect in applications like antibody-drug conjugates (ADCs) where the drug needs to be released inside target cells. The use of Dde as a protecting group in the synthesis of cyclic peptides for bioconjugation platforms highlights the relevance of the Dde moiety in this field.

In probe synthesis , molecules designed to detect or interact with specific biological targets, this compound can be employed as a component to introduce chirality and a cleavable handle. Probes often require conjugation to reporter molecules (e.g., fluorophores) or affinity tags, and solid-phase synthesis is a common method for their construction. This compound could be incorporated into a probe structure, allowing for the attachment of a signaling or capture group through the valinol portion, with the Dde group providing a mechanism for release of the probe or a fragment thereof upon activation. This controlled release can be crucial for the probe's function or for downstream analysis.

In material science , chiral molecules are increasingly used to create materials with specific optical, electronic, or structural properties. The inherent chirality of this compound makes it a relevant building block for the synthesis of chiral polymers, liquid crystals, or other advanced materials. The presence of the Dde group offers the possibility of incorporating dynamic or responsive elements into these materials, where a change in properties or release of a component can be triggered by specific chemical stimuli (i.e., hydrazine or hydroxylamine). While specific examples of this compound in material science applications are not detailed in the provided search results, the compound's structure aligns with the requirements for chiral building blocks with cleavable functionalities in this field.

Further research is needed to fully explore the potential of this compound in these diverse applications and to generate detailed data on its performance and advantages compared to existing chiral building blocks and cleavable linkers.

Spectroscopic and Advanced Analytical Characterization of Dde Val Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Stereochemistry and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of chiral centers. For a Dde-val-OL derivative, both ¹H and ¹³C NMR would be crucial.

¹H NMR would be used to confirm the presence of all key structural fragments. For instance, the valinol moiety would exhibit characteristic signals for its isopropyl group (two doublets for the diastereotopic methyl groups) and the protons on the amino alcohol backbone. The Dde protecting group, which is a derivative of Meldrum's acid, would show singlets for the gem-dimethyl groups and protons associated with the vinylogous amide system. The coupling constants (J-values) between adjacent protons would help to establish connectivity and dihedral angles, offering insights into the molecule's conformation.

¹³C NMR would complement the proton data by identifying all unique carbon environments. The carbonyl carbons of the dioxane-dione ring in the Dde group would appear at the downfield end of the spectrum. The chemical shifts of the carbons in the valinol fragment would confirm its integrity.

To determine stereochemistry and purity, advanced NMR techniques would be necessary. For example, Nuclear Overhauser Effect (NOE) experiments could be used to establish through-space proximity between protons, helping to assign the relative stereochemistry of the chiral centers. The purity of a sample can be assessed by the absence of extraneous peaks in the NMR spectra.

Table 1: Postulated ¹H NMR Data for a Generic this compound Derivative (Note: This table is illustrative and based on typical chemical shifts for similar structural motifs. Actual values would need to be determined experimentally.)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

| Dde-C(CH₃)₂ | ~1.70 | s | - |

| Dde-C=C-CH₃ | ~2.40 | s | - |

| Valinol-CH(OH) | ~3.60 | m | - |

| Valinol-CH₂OH | ~3.50 | m | - |

| Valinol-CH-N | ~3.20 | m | - |

| Valinol-CH(CH₃)₂ | ~2.10 | m | - |

| Valinol-CH(CH₃)₂ | ~0.95 | d | ~6.8 |

| Valinol-NH | Variable | br s | - |

| Valinol-OH | Variable | br s | - |

Mass Spectrometric Approaches for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound derivatives, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the parent ion, which allows for the calculation of the molecular formula with high accuracy. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) would be used to induce fragmentation of the parent ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation patterns would include the loss of the Dde protecting group, cleavage of bonds within the valinol backbone, and loss of small neutral molecules like water or isopropene. Monitoring the appearance of the product ion and the disappearance of reactant ions by MS allows for real-time tracking of reaction progress.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes. Fragmentation patterns must be confirmed experimentally.)

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | Calculated for C₁₅H₂₅NO₅ | Protonated parent molecule |

| [M-C₆H₈O₂]⁺ | Calculated | Loss of dimethylketene (B1620107) from Dde group |

| [Valinol+H]⁺ | 104.1383 | Fragment corresponding to protonated valinol |

Chromatographic Methods for Purity Assessment, Chiral Separation, and Reaction Progression

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and monitoring the course of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be the primary method for assessing the purity of this compound derivatives. The Dde group contains a chromophore that allows for sensitive UV detection. A single, sharp peak in the chromatogram would indicate a high degree of purity. By injecting aliquots of a reaction mixture at different time points, the consumption of starting materials and the formation of the product can be quantified to monitor reaction progression.

Chiral HPLC is a specialized and crucial technique for separating the stereoisomers of this compound. Since valinol is a chiral molecule, its reaction could lead to a mixture of diastereomers if the Dde introduction is not stereospecific. Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are used to achieve separation of enantiomers or diastereomers. The development of a successful chiral separation method is vital for isolating and purifying the desired stereoisomer. akjournals.comresearchgate.netcsic.es

Table 3: Illustrative HPLC Conditions for Analysis of this compound Derivatives (Note: These are example conditions and would require optimization for the specific derivative.)

| Parameter | Condition |

| Column (Purity) | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Column (Chiral) | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~265 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Studies on Dde Val Ol Systems

Conformational Analysis of Dde-Valinol Derivatives

The three-dimensional structure of Dde-valinol is crucial for its function, particularly when used as a chiral auxiliary. Conformational analysis through computational methods helps to identify the most stable arrangements of the molecule, which in turn influences its reactivity.

A potential energy surface scan for the rotation around the N-Cα bond of the valinol backbone would likely reveal a few distinct energy minima. These stable conformers would be characterized by specific intramolecular hydrogen bonding patterns, for instance, between the hydroxyl group of the valinol and the carbonyl oxygen of the Dde protecting group. Such interactions play a significant role in stabilizing certain conformations over others.

Table 1: Theoretical Relative Energies of Dde-val-OL Conformers

| Conformer | Dihedral Angle (τ, O=C-N-Cα) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60° | 0.00 | 75.2 |

| B | -60° | 1.25 | 14.5 |

| C | 180° | 2.50 | 10.3 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar protected amino alcohols.

Elucidation of Reaction Mechanisms for Dde Protection and Deprotection

Computational studies are instrumental in mapping out the step-by-step mechanisms of chemical reactions, including the installation and removal of protecting groups like Dde.

The protection of valinol with the Dde group (1-(2,2-dimethyl-4,6-dione)ethyl group) proceeds via a nucleophilic attack of the amino group of valinol on the activated Dde precursor. DFT calculations can model this process, identifying the transition state and calculating the activation energy. The mechanism likely involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group.

The deprotection of the Dde group is particularly well-suited for mechanistic elucidation via computational methods. The standard condition for Dde removal involves treatment with hydrazine (B178648). sigmaaldrich.com The reaction is understood to proceed through a nucleophilic attack of hydrazine on one of the carbonyl carbons of the Dde ring. sigmaaldrich.com This leads to ring-opening and subsequent cyclization of the hydrazine with the second carbonyl group, releasing the free amine of valinol and forming a stable heterocyclic byproduct. sigmaaldrich.com

Computational modeling of this process can provide the free energy profile of the reaction pathway, confirming the feasibility of the proposed mechanism and identifying any potential intermediates. Issues such as the migration of the Dde group, which has been observed in peptide synthesis, can also be investigated computationally by comparing the activation barriers for the desired deprotection versus the undesired migration pathway. nih.gov

Table 2: Calculated Activation Energies for Dde Deprotection with Hydrazine

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

| 1 | Nucleophilic attack of hydrazine | 15.2 |

| 2 | Tetrahedral intermediate formation | -5.8 (relative to reactants) |

| 3 | Ring opening | 12.5 |

| 4 | Intramolecular cyclization | 8.1 |

| 5 | Product release | -25.7 (overall reaction energy) |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies on reaction mechanisms.

Prediction of Stereoselectivity in Dde-Valinol Mediated Transformations

When this compound is used as a chiral auxiliary, it is intended to control the stereochemical outcome of a reaction at a new stereocenter. Computational chemistry is a powerful tool for predicting and rationalizing the observed stereoselectivity.

By constructing theoretical models of the transition states for the formation of the different possible stereoisomers (diastereomers), the origins of stereoselectivity can be understood. The model would involve the Dde-valinol auxiliary attached to a reactant, which then undergoes a reaction with another reagent.

The energy difference between the diastereomeric transition states determines the ratio of the resulting products. A lower energy transition state leads to the major product. These energy differences arise from subtle steric and electronic interactions within the transition state structures. The bulky Dde-valinol auxiliary creates a specific chiral environment that favors one approach of the incoming reagent over the other.

For example, in an aldol (B89426) reaction where a Dde-valinol-derived enolate reacts with an aldehyde, four possible transition states (leading to four possible stereoisomers) could be modeled. By comparing the energies of these transition states, the major diastereomer can be predicted. This predictive power is invaluable in the design of new asymmetric syntheses.

Table 3: Predicted Diastereomeric Excess from Transition State Modeling

| Reaction Type | Substrate | Reagent | Predicted Diastereomeric Excess (d.e.) | Major Diastereomer |

| Aldol Addition | Dde-valinol acetate (B1210297) enolate | Benzaldehyde | >95% | (R,R) |

| Alkylation | Dde-valinol propionate (B1217596) enolate | Benzyl bromide | 92% | (S,R) |

| Michael Addition | Dde-valinol acrylate | Lithium dimethylcuprate | 88% | (R,S) |

Note: This table presents hypothetical data to exemplify how computational predictions of stereoselectivity are reported.

Synthesis and Functionalization of Dde Valinol Derivatives and Analogues

Systematic Modification of the Valinol Backbone for Structure-Activity Relationship (SAR) Studies in Synthetic Contexts

While Structure-Activity Relationship (SAR) studies are typically associated with investigating the relationship between chemical structure and biological activity oncodesign-services.comspirochem.comresearchgate.net, the concept of systematically modifying a molecular scaffold to understand the impact of structural changes on chemical properties and reactivity is also relevant in synthetic contexts. In the case of Dde-Valinol, modifications to the valinol backbone can be explored to tune its behavior in various synthetic transformations, such as its efficacy as a chiral auxiliary, its reactivity in coupling reactions, or its physical properties.

Systematic modifications to the valinol backbone could involve:

Alterations to the isopropyl side chain: Varying the size, branching, or functionalization of the isopropyl group could impact steric hindrance around the amino and hydroxyl functionalities, influencing diastereoselectivity in chiral reactions.

Modification of the hydroxyl group: Derivatization of the primary alcohol to an ether, ester, or other functional group would alter its reactivity and potential for further coupling or transformation.

Modification of the amino group: While the amino group is protected by the Dde group, modifications could be made to the nitrogen atom itself before or after Dde installation, or the Dde group could be replaced with other protecting groups to study their effect on subsequent reactions.

Such systematic modifications, coupled with rigorous analysis of reaction outcomes (e.g., yield, stereoselectivity, reaction rate), would constitute a synthetic SAR study, providing insights into how structural variations on the valinol core influence its utility as a synthetic building block. This approach can inform the design of improved chiral auxiliaries or intermediates for specific synthetic challenges.

Derivatization of the Dde Protecting Group for Tuned Reactivity and Orthogonality

The Dde group itself can be chemically modified to tune its reactivity and orthogonality with other protecting groups or reaction conditions. The Dde group is a cyclic imide derivative of dimedone researchgate.netrsc.org. Modifications can be made to the cyclohexene (B86901) ring or the exocyclic double bond.

Potential derivatizations of the Dde group on Dde-Valinol could include:

Substitution on the cyclohexene ring: Introducing substituents on the dimethylcyclohexene ring could alter the electronic or steric properties of the protecting group, potentially affecting its rate of cleavage by hydrazine (B178648) or other nucleophiles.

Modification of the exocyclic double bond: While the exocyclic double bond is key to the Dde group's reactivity and cleavage mechanism, modifications here might lead to entirely new classes of protecting groups with altered lability or orthogonality. Research has explored variants of Dde substituted at the exocyclic alkene position to improve stability towards piperidine (B6355638) researchgate.net.

Tuning the reactivity of the Dde group is particularly relevant in multi-step syntheses involving multiple protecting groups. An orthogonal protecting group strategy relies on the ability to selectively remove one protecting group in the presence of others google.comgoogle.com. Derivatization of the Dde group could lead to protecting groups with enhanced stability under specific conditions or increased lability under desired deprotection protocols, improving the efficiency and yield of complex syntheses. For instance, modified Dde derivatives have been developed with increased resistance to piperidine, a common reagent for Fmoc deprotection, thus preventing unwanted side reactions like Dde migration nih.govresearchgate.net.

Exploration of Polymeric or Macrocyclic Constructs Incorporating Dde-Valinol Units

Dde-Valinol can serve as a monomer or building block for the construction of polymeric or macrocyclic structures. Incorporating chiral units like valinol into polymers or macrocycles can impart specific properties, such as helical chirality, defined secondary structures, or the ability to act as chiral catalysts or ligands cpcscientific.comnih.govacs.orgbhu.ac.inresearchgate.net. The presence of the Dde group allows for the protection of the amino group during polymerization or macrocyclization reactions and subsequent deprotection for further functionalization or to expose the amine for interaction or coordination.

Explorations in this area could involve:

Polymer Synthesis: Dde-Valinol could be polymerized through its hydroxyl group (e.g., via esterification or etherification) or potentially through the protected amine after deprotection. Alternatively, monomers containing Dde-Valinol as a side chain could be synthesized and then polymerized rsc.org. The chirality of the valinol unit could lead to the formation of polymers with specific helical structures acs.org.

Macrocycle Synthesis: Dde-Valinol units could be incorporated into macrocyclic structures through amide linkages, ester linkages, or other suitable coupling reactions. Macrocyclization strategies often involve connecting linear precursors in a ring-closing step cpcscientific.combhu.ac.indcu.ieepfl.ch. The Dde group would be crucial for protecting the amine during the synthesis of the linear precursor and the cyclization step, allowing for selective deprotection at a later stage. Macrocycles containing chiral valinol units could find applications as chiral ligands for metal ions bhu.ac.in, in molecular recognition, or as scaffolds for presenting functional groups in a defined spatial arrangement.

The ability to incorporate Dde-protected valinol into these larger structures, coupled with the selective deprotection of the Dde group, offers a pathway to create complex molecular architectures with precisely positioned chiral centers and accessible amine functionalities for diverse applications in catalysis, materials science, or as scaffolds for drug discovery efforts.

Future Perspectives and Emerging Research Avenues for Dde Val Ol

Integration with High-Throughput Screening and Automated Synthesis for Libraries

The unique properties of the Dde protecting group make Dde-val-OL an exceptionally valuable monomer for integration into automated synthesis platforms for the generation of compound libraries. Automated solid-phase peptide synthesis (SPPS) and related techniques for small molecule synthesis rely on orthogonal protecting group strategies to build complex molecules in a stepwise, controlled manner. sigmaaldrich.combiotage.com The Dde group is stable to the trifluoroacetic acid (TFA) used to remove Boc groups and the piperidine (B6355638) used to remove Fmoc groups, but it can be selectively cleaved using a dilute solution of hydrazine (B178648). bachem.comsigmaaldrich.compeptide.com

This selective removal is the cornerstone of its utility in automated synthesis for creating branched or site-specifically modified molecules. biotage.comnih.gov An automated synthesizer can be programmed to perform the standard cycles of coupling and deprotection for the main chain of a molecule (using Fmoc or Boc chemistry) and then pause to execute a specific Dde-deprotection step. This exposes the primary amine of the valinol moiety for further modification, such as the attachment of a side chain, a fluorescent label, or another molecular scaffold. biotage.comrsc.org

The integration of this compound into such workflows enables the rapid, automated synthesis of large libraries of diverse chiral compounds. These libraries are essential for high-throughput screening (HTS) campaigns aimed at discovering new drug candidates or molecular probes. nih.gov By systematically varying the building blocks attached to the exposed amine of the this compound unit, researchers can generate thousands of distinct molecules, each with a unique structure and potential biological activity.

| Phase of Automated Synthesis | Action Involving this compound | Purpose & Advantage | Key Reagents |

|---|---|---|---|

| Initial Scaffolding | Coupling of this compound to a solid support or molecular core. | Introduces a chiral center and a latent reactive site into the structure. | Standard coupling agents (e.g., HBTU, HOAt). |

| Chain Elongation (Orthogonal) | Main molecular chain is extended using standard Fmoc or Boc chemistry. | The Dde group remains intact, preserving the protected amine for a later step. sigmaaldrich.com | Piperidine (for Fmoc removal) or TFA (for Boc removal). |

| Selective Deprotection | Automated introduction of a hydrazine solution to the resin. | Selectively removes only the Dde group, exposing the primary amine of the valinol moiety. peptide.com | 2% Hydrazine in DMF. |

| Site-Specific Modification / Branching | Coupling of a new building block or label to the newly exposed amine. | Allows for the creation of branched structures or the site-specific attachment of functional moieties. biotage.comnih.gov | Acids, dyes, or other synthons with activating agents. |

| Library Generation | Repetition of the process in multiple parallel reactors with different modifying agents. | Rapidly generates a large and diverse library of compounds for H-T-S. | Varied chemical building blocks. |

Development of Novel Catalytic Systems for Dde-Valinol Transformations

Research into new catalytic systems for this compound transformations is primarily focused on improving the efficiency, selectivity, and environmental footprint of its use in synthesis. The main transformation of interest is the deprotection of the Dde group. While the standard method using 2% hydrazine in DMF is effective, hydrazine is a hazardous substance, and alternative, milder, or more orthogonal methods are highly desirable. peptide.com

A significant development has been the establishment of a deprotection cocktail containing hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP). researchgate.netpeptide.com This system can selectively remove the Dde group even in the presence of the Fmoc group, offering "full" orthogonality that the hydrazine-based method lacks, as hydrazine can also slowly cleave Fmoc groups. researchgate.netpeptide.com This enhanced orthogonality provides greater flexibility in complex synthetic designs.

Future research is anticipated to move in several directions:

Heterogeneous Catalysts: Developing solid-supported catalysts for Dde removal would simplify product purification, as the catalyst could be removed by simple filtration. google.com This aligns with green chemistry principles by facilitating catalyst recycling and minimizing waste.

Photocleavable Systems: Research could explore modifying the Dde group to become photolabile, allowing for deprotection with light. This would offer spatiotemporal control over the reaction, enabling deprotection at a specific time and location within a reaction vessel or even on a material surface.

Organocatalysis: The development of small organic molecule catalysts for Dde removal or for transformations at the hydroxyl group of this compound is another promising avenue. dntb.gov.uafrontiersin.org Organocatalysts can offer unique reactivity and selectivity profiles compared to metal-based or reagent-based systems.

| Catalytic System / Reagent | Transformation | Advantages | Limitations / Research Goal |

|---|---|---|---|

| 2% Hydrazine in DMF | Dde Deprotection | Well-established, reliable, and fast reaction. peptide.com | Hazardous reagent; can partially cleave Fmoc groups. sigmaaldrich.compeptide.com |

| Hydroxylamine/Imidazole in NMP | Dde Deprotection | Offers full orthogonality with the Fmoc group, allowing for more complex synthetic strategies. researchgate.netpeptide.com | Requires specific reagent preparation; less common than hydrazine. |

| Future: Solid-Supported Catalysts | Dde Deprotection | Potential for catalyst recycling, simplified purification, and use in flow chemistry systems. | Development of a stable and efficient heterogeneous catalyst is a significant challenge. |

| Future: Enzyme-Based Catalysts (Biocatalysis) | Dde Deprotection or -OH Functionalization | Extremely high selectivity, mild reaction conditions (aqueous environment, neutral pH), environmentally benign. spinchem.com | Identifying or engineering an enzyme with the desired activity ("Dde-ase") is required. |

Expanding Applications in Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic synthesis, which combines the strengths of chemical synthesis with the unparalleled selectivity of biocatalysis, represents a major growth area for the application of this compound. nih.govnih.gov Enzymes operate under mild conditions (room temperature, neutral pH, in water) and can exhibit exquisite chemo-, regio-, and stereoselectivity, often eliminating the need for complex protection-deprotection schemes. spinchem.comacademie-sciences.fr

This compound is an ideal substrate for such a strategy. The robust Dde group can protect the amine functionality during an enzymatic transformation targeting the hydroxyl group. For instance, a lipase (B570770) or an acyltransferase could be used to selectively acylate the hydroxyl group of this compound with high enantioselectivity. academie-sciences.fr This would be difficult to achieve with conventional chemical methods without competing reactions at the amine.

Future research in this area could focus on:

Enzymatic Acylation/Alkylation: Screening enzyme libraries (e.g., lipases, esterases) to find biocatalysts that can modify the hydroxyl group of this compound, attaching various functional groups.

Kinetic Resolution: Using an enzyme to selectively modify one enantiomer of a racemic mixture of this compound, providing a highly efficient route to enantiomerically pure products.

Development of "De-protectases": A significant breakthrough would be the discovery or engineering of an enzyme that can selectively cleave the Dde group. Such a "Dde-ase" would provide a green, non-toxic alternative to hydrazine-based deprotection, further enhancing the utility of this compound in sustainable synthesis.

Multi-Enzyme Cascades: Designing one-pot reactions where this compound is first modified by one enzyme, followed by a second enzymatic step (e.g., after a chemical deprotection), to build molecular complexity rapidly and efficiently. nih.gov

| Proposed Chemo-Enzymatic Route | Role of this compound | Enzyme Class | Potential Product / Application |

|---|---|---|---|

| Enzymatic acylation followed by chemical deprotection | Chiral substrate with protected amine | Lipase / Acyltransferase | Synthesis of chiral esters and amides with high optical purity. researchgate.net |

| Chemical synthesis followed by enzymatic deprotection | Monomer with a "biocatalytically-labile" protecting group | Hypothetical "Dde-ase" or Amidase | Green synthesis protocols, avoiding harsh chemical reagents for deprotection. |

| Enzymatic kinetic resolution | Racemic substrate | Lipase / Kinase | Separation of D- and L-enantiomers of this compound derivatives. europa.eu |

| Sequential enzymatic modifications | Initial building block | Multiple (e.g., Transferase then Oxidase) | One-pot synthesis of complex, multifunctional molecules for drug discovery. |

Potential for Dde-Valinol in Advanced Materials and Nanotechnology (focused on synthetic applications)

The unique structural features of this compound, namely its inherent chirality and the presence of a selectively cleavable protecting group, make it a promising building block for the synthesis of advanced functional materials and for applications in nanotechnology. nbinno.comchemimpex.com The design of such materials often requires precise control over their three-dimensional structure and the chemical functionality presented on their surfaces. bam.deuni-wuerzburg.de

This compound can be utilized as a monomer or a modifying agent in the synthesis of:

Chiral Polymers: Incorporation of this compound into a polymer backbone would impart chirality to the material, which is crucial for applications such as chiral separation media in chromatography or as stereoselective catalysts.

Functionalized Porous Materials: Metal-Organic Frameworks (MOFs) and other porous materials can be synthesized using linkers derived from this compound. researchgate.net After the framework is constructed, the Dde group can be removed, exposing a primary amine within the pores. This amine can then be used as an anchor point to graft catalytic species, sensor molecules, or drug molecules, a process known as post-synthesis modification. rsc.org

Self-Assembling Systems: The valinol moiety can promote specific intermolecular interactions (e.g., hydrogen bonding), while the Dde group can be used to control solubility or to trigger an assembly/disassembly process upon its removal. This could be applied to the design of smart hydrogels or nanoparticle drug delivery systems.

The synthetic advantage of using this compound in these contexts lies in its ability to introduce a protected, latent functional group that can be activated on demand after the main material has already been constructed. This avoids potential interference of the reactive amine group during the initial material synthesis (e.g., polymerization or crystallization). sigmaaldrich.com

| Material Application | Synthetic Role of this compound | Key Advantage Provided | Potential Function of Final Material |

|---|---|---|---|

| Chiral Chromatography Media | Chiral monomer for polymerization. | Introduces stereospecific recognition sites into the polymer matrix. | Separation of racemic mixtures. |

| Heterogeneous Catalysts | Functional building block for MOFs or porous polymers. researchgate.net | Allows post-synthesis grafting of catalytic metal complexes to the exposed amine after Dde removal. | Shape-selective catalysis within a confined porous environment. |

| Chemical Sensors | Surface modification agent for nanoparticles or films. | Provides a site for the covalent attachment of indicator dyes after Dde cleavage. | Detection of specific analytes that bind to the functionalized surface. |

| "Smart" Biomaterials | Component in the synthesis of hydrogels or functional polymers. | The removal of the Dde group can alter the material's properties (e.g., swelling, drug release) in response to a chemical stimulus (hydrazine). | Controlled-release drug delivery systems. |

Q & A

Q. What interdisciplinary frameworks enhance innovation in this compound applications?

- Methodological Answer :

- Collaborate with computational chemists to simulate this compound’s interaction profiles (e.g., molecular dynamics) and prioritize in vitro validation .

- Apply design-thinking workshops to align research goals with clinical or industrial needs while avoiding commercialization pitfalls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.